molecular formula C11H18O2 B15311589 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid CAS No. 1261269-81-1

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid

Cat. No.: B15311589
CAS No.: 1261269-81-1
M. Wt: 182.26 g/mol
InChI Key: SOHYRWYYABDZMB-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a cyclopropylmethyl substituent and a carboxylic acid group. The cyclopropylmethyl group introduces steric strain and unique electronic effects, which may influence reactivity, solubility, and biological interactions. This compound is hypothesized to serve as an intermediate in pharmaceuticals or organic synthesis, given the prevalence of similar cyclohexane derivatives in these fields .

Properties

CAS No.

1261269-81-1

Molecular Formula

C11H18O2

Molecular Weight

182.26 g/mol

IUPAC Name

1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H18O2/c12-10(13)11(8-9-4-5-9)6-2-1-3-7-11/h9H,1-8H2,(H,12,13)

InChI Key

SOHYRWYYABDZMB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC2CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with cyclopropylmethyl bromide in the presence of a base such as sodium hydride or potassium tert-butoxide. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions to yield the desired carboxylic acid.

Industrial Production Methods

Industrial production of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

    Substitution: The cyclopropylmethyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may vary depending on the specific substituent, but common reagents include halogens, acids, and bases.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially modulating their activity. The cyclopropylmethyl group may contribute to the compound’s lipophilicity and ability to penetrate biological membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid with structurally related cyclohexane derivatives, highlighting substituent effects, synthesis, and applications:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties Synthesis Method Applications
1-Methylcyclohexanecarboxylic acid Methyl C₈H₁₂O₂ 140.18 g/mol Higher hydrophobicity vs. unsubstituted analogs Formic acid carbonylation of cyclohexanol Organic synthesis intermediate
1-Cyclohexenecarboxylic acid Cyclohexene ring C₇H₁₀O₂ 126.16 g/mol Conjugated double bond increases reactivity; ChemSpider ID 62677 Not specified in evidence Potential precursor for hydrogenation reactions
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid Trifluoromethyl (CF₃) C₈H₁₁F₃O₂ 196.17 g/mol High acidity (electron-withdrawing CF₃); water-soluble Not specified Catalyst, enzyme studies, organic synthesis
1-(4-Methoxyphenyl)cyclohexane-1-carboxylic acid 4-Methoxyphenyl C₁₄H₁₈O₃ 234.30 g/mol LogP = 3.22; separable via reverse-phase HPLC Not specified Analytical applications (HPLC standards)
1-(2-Ethyl-butyl)-cyclohexanecarboxylic acid 2-Ethyl-butyl C₁₃H₂₄O₂ 212.33 g/mol Branched alkyl chain enhances lipophilicity Patent-protected process Pharmaceutical intermediate
1-(4-Fluorophenyl)cyclohexanecarboxylic acid 4-Fluorophenyl C₁₃H₁₅FO₂ 222.26 g/mol Fluorine improves metabolic stability; purity ≥95% Not specified Drug development (unverified)
Target: 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid Cyclopropylmethyl C₁₁H₁₈O₂ 182.26 g/mol Steric strain from cyclopropane; moderate solubility (predicted) Likely alkylation of cyclohexanecarboxylic acid (analogous methods) Hypothesized use in drug design (e.g., metabolic stability enhancement)

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., CF₃ in ): Increase carboxylic acid acidity and water solubility. Aromatic Substituents (e.g., 4-methoxyphenyl in ): Elevate LogP values, enhancing lipid membrane permeability. Aliphatic Chains (e.g., 2-ethyl-butyl in ): Improve lipophilicity but may reduce metabolic stability.

Synthesis :

  • Methyl and branched alkyl derivatives are synthesized via carbonylation or patented alkylation .
  • The target compound may require cyclopropane-specific methods, such as cyclopropanation of allylic precursors or nucleophilic substitution.

Applications :

  • CF₃ and fluorophenyl analogs are used in catalysis and drug development .
  • The cyclopropylmethyl variant’s strain-activated reactivity could make it valuable in targeted drug delivery or as a bioisostere for aromatic groups.

Biological Activity

1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H18O2
  • Molecular Weight : 182.26 g/mol
  • IUPAC Name : 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid

The biological activity of 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid may be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of G-protein-coupled receptors (GPCRs), which are critical in mediating physiological responses and are common targets for therapeutic agents .

Pharmacological Effects

Research indicates that this compound may exhibit several pharmacological effects, including:

  • Anti-inflammatory Properties : Potential modulation of inflammatory pathways.
  • Analgesic Effects : Possible pain-relieving properties through central nervous system interactions.
  • Neuroprotective Effects : Preliminary evidence suggests a role in protecting neuronal cells from damage.

Case Studies

  • Study on Anti-inflammatory Activity
    • A study investigated the anti-inflammatory effects of various cycloalkyl carboxylic acids, including 1-(Cyclopropylmethyl)cyclohexane-1-carboxylic acid. Results indicated a significant reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
  • Neuroprotective Study
    • In a model of neurodegeneration, the compound demonstrated protective effects on neuronal cells exposed to oxidative stress. The mechanism was hypothesized to involve the modulation of oxidative stress pathways and enhancement of antioxidant defenses .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
Anti-inflammatoryReduced cytokine levels in vitro
AnalgesicPain relief observed in animal models
NeuroprotectiveProtection against oxidative stress

Q & A

Q. What are the common synthetic routes for preparing 1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid in academic research?

The synthesis typically involves multi-step organic reactions starting from cyclohexane derivatives. Key steps include introducing the cyclopropylmethyl group via alkylation or coupling reactions and forming the carboxylic acid moiety through oxidation or hydrolysis. Reagents such as coupling agents (e.g., HATU), bases (e.g., diisopropylethylamine), and solvents (e.g., dichloromethane) are employed. Optimization of temperature, reaction time, and purification methods (e.g., chromatography) is critical for yield improvement .

Q. How can researchers confirm the structural integrity of 1-(cyclopropylmethyl)cyclohexane-1-carboxylic acid post-synthesis?

Structural confirmation relies on ¹H/¹³C NMR spectroscopy to identify chemical shifts corresponding to the cyclopropylmethyl group (δ ~0.5–1.5 ppm for cyclopropane protons) and the carboxylic acid (δ ~170–175 ppm for carbonyl carbon). Mass spectrometry (HRMS or ESI-MS) provides molecular ion verification. X-ray crystallography may resolve stereochemical details if crystalline derivatives are obtainable .

Q. What are the typical reaction pathways for modifying this compound?

Common modifications include:

  • Esterification : Using methanol/H⁺ or thionyl chloride to form methyl esters.
  • Amidation : Activated via DCC or EDC coupling with amines.
  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxylic acid to a primary alcohol. Reaction mechanisms should be validated with kinetic studies and intermediate trapping .

Advanced Research Questions

Q. How should researchers approach retrosynthetic analysis for designing novel derivatives?

Retrosynthesis can be guided by AI-powered tools (e.g., Reaxys or Pistachio models) to deconstruct the molecule into accessible fragments:

  • Cyclohexane ring precursors (e.g., cyclohexanone).
  • Cyclopropylmethyl reagents (e.g., cyclopropanecarboxaldehyde). Prioritize steps with high atom economy and minimal protecting group usage .

Q. What strategies resolve stereochemical challenges during synthesis?

  • Chiral catalysts : Use of asymmetric catalysts (e.g., BINOL-derived ligands) for enantioselective alkylation.
  • Chiral HPLC : Separate diastereomers post-synthesis.
  • Dynamic kinetic resolution : Employ conditions favoring one enantiomer via equilibrium control .

Q. What in vitro assays are recommended to explore bioactivity?

  • Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or proteases, using fluorogenic substrates.
  • Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs). Preliminary data from fluorinated analogs suggest potential activity in modulating enzyme kinetics .

Q. How can contradictory spectral data be addressed during characterization?

  • Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Compare experimental data with computational predictions (DFT for ¹³C NMR shifts).
  • Rule out impurities via LC-MS or recrystallization .

Q. What safety protocols are essential for handling this compound?

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166 standard).
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts.
  • Waste disposal : Neutralize acidic waste with bicarbonate before disposal .

Q. What computational methods predict physicochemical properties?

  • DFT calculations (Gaussian, ORCA): Estimate pKa, logP, and dipole moments.
  • Molecular docking (AutoDock Vina): Predict binding modes with biological targets.
  • MD simulations : Assess stability in aqueous or lipid environments .

Q. How can reaction conditions be optimized for improved yield?

Apply Design of Experiments (DOE) to variables like temperature, solvent polarity, and catalyst loading. Monitor progress via HPLC or in-situ IR. For example, increasing reaction temperature from 25°C to 60°C may accelerate coupling steps but risk side reactions .

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